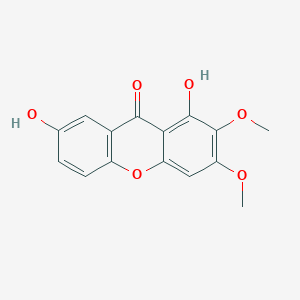
1,7-Dihydroxy-2,3-dimethoxyxanthone
描述
1,7-Dihydroxy-2,3-dimethoxyxanthone is a xanthone derivative that can be isolated from the plant Polygala cyparissias . Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties . This particular compound has garnered interest due to its potential medicinal applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-2,3-dimethoxyxanthone can be synthesized through various chemical reactions involving xanthone as the starting material. One common method involves the hydroxylation and methoxylation of xanthone. The process typically includes the following steps:
Hydroxylation: Xanthone is treated with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
1,7-Dihydroxy-2,3-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted xanthone derivatives, each with distinct biological activities .
科学研究应用
作用机制
The mechanism of action of 1,7-Dihydroxy-2,3-dimethoxyxanthone involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating the NF-κB signaling pathway.
Anti-tumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of cyclin-dependent kinases.
相似化合物的比较
1,7-Dihydroxy-2,3-dimethoxyxanthone can be compared with other xanthone derivatives:
1,7-Dihydroxyxanthone: Lacks methoxy groups, resulting in different biological activities.
1,3,7-Trihydroxyxanthone: Contains an additional hydroxyl group, which may enhance its anti-tumor activity.
1,2-Dihydroxy-6,7,8-trimethoxyxanthone: Has more methoxy groups, potentially altering its solubility and pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
属性
IUPAC Name |
1,7-dihydroxy-2,3-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-11-6-10-12(14(18)15(11)20-2)13(17)8-5-7(16)3-4-9(8)21-10/h3-6,16,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXIZCDWQXDWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434640 | |
| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78405-33-1 | |
| Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


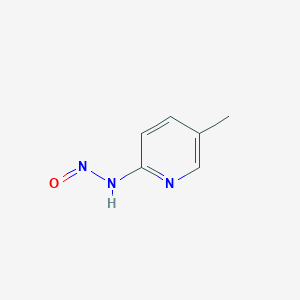
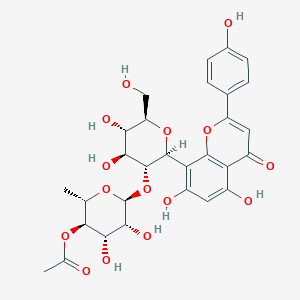

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
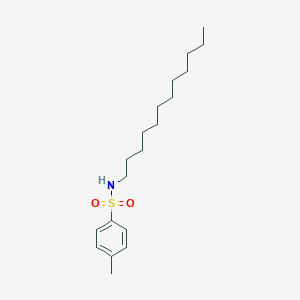
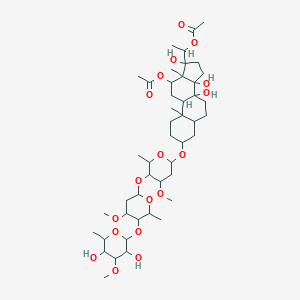
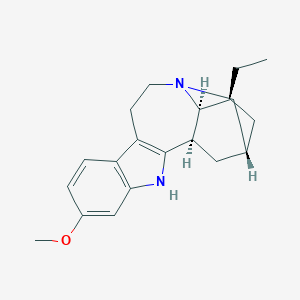
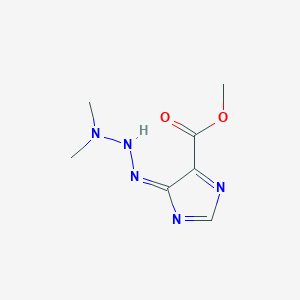
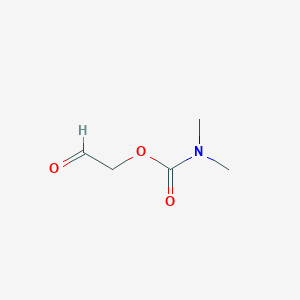
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
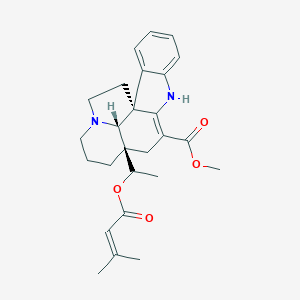

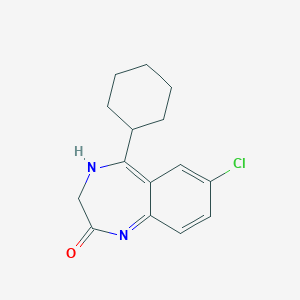
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
